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IImofosine at a Glance

The table below summarizes the core identity, mechanism, and key findings from ilmofosine research.

Aspect

Description

Chemical
Classification

IUPAC Name

Primary Mechanism
of Action

Key Molecular
Targets

Resistance Profile

Alkyl-lysophospholipid (ALP); thioether phospholipid analogue [1] [2]

1-hexadecylthio-2-methoxymethyl-rac-glycero-3-phosphocholine [1]

Targets cell membranes and mitochondria; induces apoptosis via the intrinsic
pathway [3] [4].

Inhibits key metabolic enzymes (e.g., hexokinase); modulates protein kinase
C (PKC) activity; disrupts mitochondrial function [3] [5].

Cross-resistance observed in Multi-Drug Resistant (MDR1/P-gp) cell lines,
but ilmofosine itself is not a P-gp substrate [4].

Key Research Findings and Quantitative Data
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The efficacy and application of ilmefesine have been evaluated in various preclinical and clinical contexts,

with key quantitative data summarized below.

Table 1: In Vitro Antitumor Efficacy (Human Tumor Colony Formation Assay) [1]

Number of Sensitive Tumors /

Tumor Type
yp Number Tested

ICso Range (pg/ml)

Various Solid Tumors (Colon, Lung, 25/30
Ovary, etc.)

By NCI Sensitivity Criteria (=70% 15/30
inhibition at 10 pg/ml)

1.5 - 4.0 (for most
susceptible tumors)

Not Applicable

Table 2: Clinical Trial Pharmacokinetic Parameters (Weekly 2-hour infusion) [6]

Parameter limofosine Sulfoxide Metabolite
Terminal Half-Life (t1/2) ~40 hours ~48 hours
Area Under Curve (AUC) Dose-proportional Dose-proportional

Table 3: Clinical Trial Dose-Limiting Toxicities (DLTSs) [6] [7]

Administration Dose Dose-Limiting Toxicity

Recommended Phase Il Dose
Schedule Level (DLT)
Weekly 2-hour 650 Grade 3 nausea, vomiting, 450 mg/m?
infusion [6] mg/m?2 and diarrhea
Weekly 24-hour 800 Severe abdominal pain Not established (24h schedule
infusion [7] mg/m?2 offered no advantage)

Detailed Experimental Protocols
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1. Human Tumor Colony Formation Assay (for In Vitro Cytotoxicity) [1]

¢ Objective: To assess the cytostatic-cytotoxic effect of ilmofosine on the clonogenic growth of fresh
human tumor cells.
¢ Methodology:
o Culture Technique: A methylcellulose monolayer assay is used to support the growth of single
tumor cells into colonies.
o Drug Exposure: Tumor cells are exposed to a concentration range of ilmofosine (e.g., 0-16
pg/mil).
o Endpoint Measurement: After an incubation period (typically 7-14 days), the number of
resulting colonies (usually defined as aggregates of >50 cells) is counted.
o Data Analysis: The dose required to inhibit 50% of colony formation (ICso) is calculated. A
tumor is classified as sensitive based on predefined criteria, such as the NCI standard of 270%
inhibition of colony formation at a concentration of 10 ug/ml.

2. Resistance Profiling in Multi-Drug Resistant (MDR) Cell Lines [4]

¢ Objective: To determine if ilmofosine is susceptible to the classic multidrug resistance mechanism
mediated by P-glycoprotein (P-gp).

e Cell Models: Use paired parental cell lines and their MDR counterparts (e.g., MCF-7/ADR,
CEM/VLB100) that overexpress P-gp. Control cell lines with non-MDR resistance mechanisms (e.g.,
altered topoisomerase Il) are also used.

¢ Viability Assay: Cells are treated with a range of ilmofosine concentrations. Cell viability or growth
inhibition is measured (e.g., via MTT assay or cell counting).

e Cross-Resistance Assessment: The ICso values for ilmofosine in MDR cells are compared to those
in parental cells. A significant increase in ICso indicates cross-resistance.

e Modulator Studies: To test if iimofosine is a P-gp substrate, experiments are conducted with potent
MDR modulators (e.g., dexniguldipine-HCI). A reversal of resistance by the modulator suggests the
drug is pumped out by P-gp.

Mechanism of Action and Signaling Pathways

The antitumor activity of ilmefesine is primarily mediated through its action on cellular membranes and

subsequent induction of apoptosis.
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Mechanism of Action of Ilmofosine. The diagram illustrates the proposed pathway through which the alkyl-
lysophospholipid ilmofosine induces apoptotic cell death, primarily via the intrinsic mitochondrial pathway.
Key steps include membrane integration, mitochondrial targeting, and caspase activation. MOMP:

Mitochondrial Outer Membrane Permeabilization.

Repurposing for Infectious Diseases

Beyond oncology, ilmofosine and other ALPs have shown promising activity against parasitic protozoa.

Antileishmanial Activity [5]

o Effect on Metabolism: In Leishmania donovani promastigotes, ilmofosine (at 19 and 38 uM)
significantly inhibits the excretion of metabolic catabolites like acetate, succinate, and pyruvate,
indicating a disruption of energy metabolism.

e Enzyme Targets: The drug inhibits key enzymes such as hexokinase and superoxide dismutase,
while paradoxically activating phospholipase C. This multifaceted attack on biochemical pathways is
likely indispensable for the survival of the parasite.

Limitations and Research Gaps

While the data provides a solid foundation, it is important to be aware of its limitations:

o Dated Clinical Data: The most recent clinical trial data available is from 2004 [6]. The current status
of its development (e.g., termination, suspension, or inactivity) for cancer is unclear based on these
sources.
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¢ Mechanistic Details: While the broad mechanism is understood, the precise initial molecular
interactions and the reasons for its selective toxicity towards cancer cells over normal cells are not
fully delineated in the provided results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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